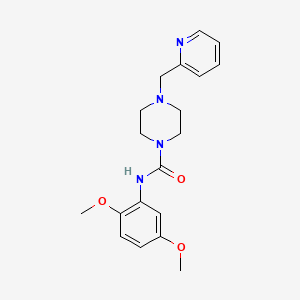
N-(2,5-dimethoxyphenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-DIMETHOXYPHENYL)-4-(2-PYRIDINYLMETHYL)-1-PIPERAZINECARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring, a pyridine moiety, and methoxy groups attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHOXYPHENYL)-4-(2-PYRIDINYLMETHYL)-1-PIPERAZINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,5-dimethoxybenzaldehyde with 2-pyridinemethanol to form an intermediate, which is then reacted with piperazine and a suitable carboxylating agent to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of N-(2,5-DIMETHOXYPHENYL)-4-(2-PYRIDINYLMETHYL)-1-PIPERAZINECARBOXAMIDE may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIMETHOXYPHENYL)-4-(2-PYRIDINYLMETHYL)-1-PIPERAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and halogenating agents like bromine or chlorine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 2,5-dimethoxybenzoic acid, while reduction of the pyridine ring can produce 4-(2-pyridylmethyl)piperidine derivatives.
Scientific Research Applications
N-(2,5-DIMETHOXYPHENYL)-4-(2-PYRIDINYLMETHYL)-1-PIPERAZINECARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-4-(2-PYRIDINYLMETHYL)-1-PIPERAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,5-DIMETHOXYPHENYL)-4-(2-PYRIDINYLMETHYL)-1-PIPERAZINECARBOXAMIDE include:
- N-(2,5-DIMETHOXYPHENYL)-4-(2-PYRIDINYLMETHYL)-1-PIPERAZINECARBOXYLIC ACID
- N-(2,5-DIMETHOXYPHENYL)-4-(2-PYRIDINYLMETHYL)-1-PIPERAZINECARBONYL CHLORIDE
Uniqueness
What sets N-(2,5-DIMETHOXYPHENYL)-4-(2-PYRIDINYLMETHYL)-1-PIPERAZINECARBOXAMIDE apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H24N4O3 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C19H24N4O3/c1-25-16-6-7-18(26-2)17(13-16)21-19(24)23-11-9-22(10-12-23)14-15-5-3-4-8-20-15/h3-8,13H,9-12,14H2,1-2H3,(H,21,24) |
InChI Key |
RUPISQHPDUSEIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)CC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


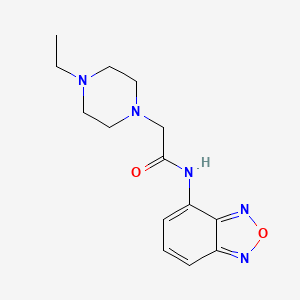
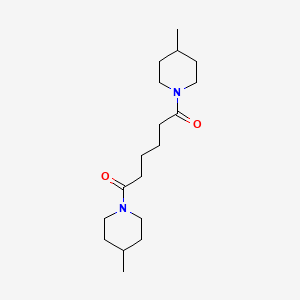
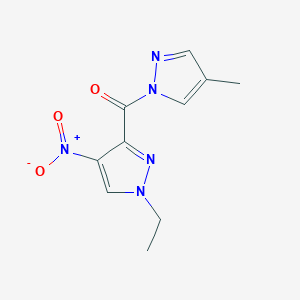
![(2E)-1-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B10966579.png)
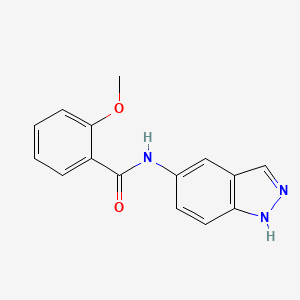
![N-(4-methoxybenzyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10966586.png)



![2-(2,4-Difluorophenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B10966606.png)

![2,5-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B10966615.png)
![3-[(3-bromobenzyl)sulfanyl]-4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B10966619.png)
![4-[(5-chlorothiophen-2-yl)methyl]-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B10966627.png)
